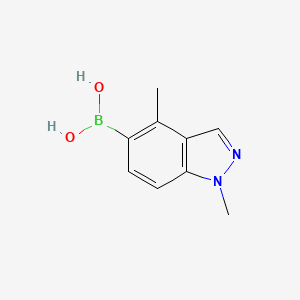

1,4-Dimethyl-1H-indazole-5-boronic acid

Description

Properties

IUPAC Name |

(1,4-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVOUQWKYPARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657261 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262512-81-1, 1310405-36-7 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Perspective on a Privileged Scaffold Building Block

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: A Keystone Reagent in Modern Drug Discovery

The indazole core is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of this bicyclic aromatic heterocycle exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] Within the synthetic chemist's toolbox for exploring this valuable chemical space, this compound emerges as a critical and versatile building block. Its true power is unlocked in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the construction of complex molecular architectures by forming new carbon-carbon bonds.[4]

This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application in drug discovery workflows, grounded in established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. The boronic acid functional group at the 5-position of the indazole ring is the key to its synthetic utility, serving as the organoboron component in cross-coupling reactions.

Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical and Safety Reference Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BN₂O₂ | |

| Molecular Weight | 190.01 g/mol | |

| CAS Number | 1262512-81-1 | Commercial supplier data |

| Appearance | White to off-white solid | [4] |

| Typical Purity | ≥95% | [4] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Air and moisture sensitive; store under an inert atmosphere (e.g., Nitrogen or Argon). | [5][6][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids | [7] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazole boronic acids is a multi-step process that requires careful control of regioselectivity. The general strategy involves the initial formation of the core indazole ring, followed by functionalization—in this case, methylation and borylation.[8][9][10]

Conceptual Synthetic Workflow:

-

Indazole Core Formation: This foundational step often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[1][9] For example, a reaction between a hydrazine derivative and a substituted carbonyl compound can form the indazole ring system.

-

N-Methylation: Introduction of a methyl group at the N1 position is typically achieved using a standard methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This step is crucial as the N-substituent can significantly influence the molecule's biological activity and pharmacokinetic properties.

-

C4-Methylation: Direct methylation at the C4 position of the pre-formed indazole ring.

-

Borylation: The final introduction of the boronic acid moiety at the C5 position. This is commonly achieved via a metal-halogen exchange of a 5-bromo-1,4-dimethyl-1H-indazole precursor with an organolithium reagent, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.

Visualizing the Synthetic Pathway

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling with aryl bromides. Optimization of catalyst, ligand, base, and solvent is often necessary. [11]

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.2-1.5 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and SPhos, 1-2 mol%).

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often crucial for the transmetalation step.

-

Heating: Heat the reaction mixture with vigorous stirring to 80-110 °C. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.

Safety and Handling: A Self-Validating System

Boronic acids, while generally stable, require proper handling to ensure both user safety and reagent integrity. The primary hazards are irritation to the skin, eyes, and respiratory system. [5][6][7] Table 2: Hazard and Precautionary Summary

| Category | Information | Source(s) |

| GHS Pictogram | Exclamation Mark (GHS07) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | [7] |

Conclusion: An Essential Tool for Innovation

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its robust utility in Suzuki-Miyaura coupling allows for the systematic and efficient synthesis of novel indazole-containing molecules. By providing a reliable method for constructing complex biaryl structures, this building block empowers medicinal chemists to rapidly generate compound libraries for biological screening, accelerating the journey from a privileged scaffold to a potential therapeutic agent. The continued development of synthetic strategies around such versatile intermediates will undoubtedly reinforce the role of the indazole framework in the future of medicine.

References

-

Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link]

-

Solomin, V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. ResearchGate. Available at: [Link]

-

Shaikh, A. A., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

- Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Various Authors. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.

-

Goodwin, N. C., et al. (2012). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

-

Joo, J. M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling Reaction. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.

-

ResearchGate. (2021). The Synthesis and Applications of Heterocyclic Boronic Acids. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole-5-boronic acid Compound Summary. Available at: [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole Compound Summary. Available at: [Link]

-

Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1,4-Dimethyl-1H-indazole-5-boronic Acid

Status: Active | Classification: Heterocyclic Organoboron Building Block

Part 1: Identity & Physicochemical Profile[1][2]

1,4-Dimethyl-1H-indazole-5-boronic acid is a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Unlike the more common 1-methylindazole-5-boronic acid, the introduction of a methyl group at the C4 position creates a unique steric environment. This structural modification is often employed to induce atropisomerism or to fill hydrophobic pockets within an enzyme's ATP-binding site (e.g., VEGFR, FGFR).[1]

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 1262512-81-1 (Primary); 1310405-36-7 (Secondary/Duplicate) |

| IUPAC Name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid |

| Molecular Formula | C₉H₁₁BN₂O₂ |

| Molecular Weight | 190.01 g/mol |

| SMILES | Cn1ncc2c(C)c(B(O)O)ccc12 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Significance

The C4-methyl group is not merely a substituent; it acts as a conformational lock . In biaryl systems generated from this boronic acid, the C4-methyl forces the adjacent aryl ring out of planarity, reducing aggregation and improving solubility, while potentially increasing selectivity for target proteins by restricting rotational freedom.[1]

Part 2: Synthetic Utility & Mechanism[1][6][7]

The primary utility of this compound is as a nucleophile in Suzuki-Miyaura Cross-Coupling . However, the presence of the C4-methyl group adjacent to the C5-boronic acid moiety introduces significant steric hindrance, which affects the transmetallation step of the catalytic cycle.[1]

The "Ortho-Effect" in Catalysis

Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly with this substrate due to the steric bulk at the C4 position.[1]

-

Challenge: The rate of transmetallation is retarded by the ortho-methyl group.

-

Solution: Utilization of electron-rich, bulky phosphine ligands (Buchwald ligands) such as SPhos or XPhos .[1] These ligands facilitate oxidative addition and create a spacious active site that accommodates the sterically hindered boronic acid during transmetallation.

Visualization: Sterically Demanding Suzuki Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical ligand requirement for this specific substrate.

Figure 1: Catalytic cycle emphasizing the transmetallation bottleneck caused by the C4-methyl steric hindrance.[1][2][3]

Part 3: Experimental Protocol

Objective: Synthesis of a biaryl intermediate using this compound and a heteroaryl chloride.

Protocol Validation: This method utilizes Pd(dppf)Cl₂ or XPhos Pd G2 , which are robust against the protodeboronation side-reactions common in electron-rich heteroaryl boronic acids.

Reagents & Stoichiometry[1][4]

-

Boronic Acid: 1.0 equiv (this compound)

-

Electrophile: 1.0 equiv (Target Aryl/Heteroaryl Halide)[1]

-

Catalyst: 0.05 equiv (5 mol%) Pd(dppf)Cl₂[1]·CH₂Cl₂

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology

-

Inertion: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base.[1] Cap and purge with Nitrogen or Argon for 5 minutes.

-

Why: Oxygen poisons Pd(0) species and promotes homocoupling.[1]

-

-

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Why: Water is essential to solubilize the inorganic base and activate the boronic acid to the boronate species [R-B(OH)₃]⁻.[1]

-

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.

-

Thermal Activation: Heat to 90°C for 4–12 hours.

-

Note: If using microwave irradiation, 100°C for 30–60 minutes is often sufficient.[1]

-

-

Monitoring: Monitor reaction progress via LC-MS. Look for the target mass [M+H]⁺.[1][4]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH gradient).

Part 4: Structural Biology & Drug Design[1][10]

In medicinal chemistry, the indazole scaffold is a privileged structure, often serving as a bioisostere for the purine ring of ATP.[1]

Binding Mode

-

Hinge Region: The N1 and N2 nitrogens of the indazole core can function as hydrogen bond acceptors/donors to the hinge region of kinase enzymes.[1]

-

Hydrophobic Pocket: The C4-Methyl group is strategically positioned to occupy small hydrophobic pockets (gatekeeper residues) often found adjacent to the ATP binding site. This can provide selectivity against kinases that lack this pocket volume.

Figure 2: Logical flow for post-reaction workup based on the electronic nature of the coupled product.

Part 5: Handling & Stability[1]

Storage:

-

Store at 2–8°C under inert atmosphere.

-

Boronic acids are hygroscopic and can dehydrate to form cyclic trimeric anhydrides (boroxines).[1] This is reversible upon exposure to aqueous base during the coupling reaction.

Safety:

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

References

-

National Institutes of Health (NIH) . (2023).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

Sources

A Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Abstract

This technical guide provides an in-depth overview of 1,4-Dimethyl-1H-indazole-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. We will detail its fundamental physicochemical properties, including its precise molecular weight and formula, and present a representative synthetic pathway. The primary focus of this guide is its application as a versatile coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. A detailed, field-proven experimental protocol for a typical cross-coupling reaction is provided, complete with mechanistic insights and validation checkpoints. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this indazole derivative in the synthesis of complex molecules.

Introduction: The Significance of Indazoles and Boronic Acids

The indazole scaffold is a privileged bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, that is a prominent feature in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] When functionalized with a boronic acid group [-B(OH)₂], the indazole core is transformed into a powerful and versatile reagent for synthetic chemists.

Boronic acids and their esters are indispensable tools in organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction enables the formation of carbon-carbon (C-C) bonds by coupling an organoboron species with an organohalide, a process critical for constructing the complex molecular architectures required for drug discovery.[3][4] this compound combines the desirable pharmacological properties of the indazole nucleus with the synthetic flexibility of the boronic acid functional group, making it a valuable intermediate in the development of novel therapeutics.[5]

Physicochemical Properties and Characterization

Accurate characterization of a reagent is the foundation of reproducible and successful synthesis. The core properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BN₂O₂ | [5] |

| Molecular Weight | 190.01 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [5][6] |

| Storage Conditions | 0-8 °C, protect from moisture | [6] |

Causality Insight: The boronic acid moiety is susceptible to dehydration to form cyclic boroxine anhydrides. Storing the compound in a cool, dry environment is critical to maintain its integrity and reactivity for coupling reactions.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While several routes exist, a common strategy involves the construction of the indazole core, followed by methylation and borylation.[5]

Key Synthetic Steps:

-

Indazole Formation: The bicyclic indazole ring system is typically formed via cyclization reactions, for example, from substituted hydrazine and carbonyl compounds.[5]

-

N-Methylation: Introduction of a methyl group at the N1 position of the pyrazole ring is achieved using a standard methylating agent like dimethyl sulfate or methyl iodide.

-

C-Methylation: The methyl group at the C4 position is often introduced earlier in the synthesis on the starting phenyl ring precursor.

-

Borylation: The final introduction of the boronic acid group at the C5 position is commonly achieved through a palladium-catalyzed Miyaura borylation of a corresponding halide (e.g., 5-bromo-1,4-dimethyl-1H-indazole) with a boron reagent like bis(pinacolato)diboron (B₂Pin₂), followed by hydrolysis of the resulting boronate ester.[4]

The following diagram illustrates a generalized logical flow for the synthesis.

Caption: Generalized Synthetic Workflow for Indazole Boronic Acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary reagent for Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents. The reaction couples the indazole moiety to an aryl or heteroaryl halide or triflate.

The Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle.[4] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the dimethyl-indazole) to the palladium center, displacing the halide. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for forming the more nucleophilic boronate species [-B(OR)₃]⁻, which facilitates this step.[3]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Buy this compound | 1262512-81-1; 1310405-36-7 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

Suppliers and price of 1,4-Dimethyl-1H-indazole-5-boronic acid

The following is an in-depth technical guide and whitepaper on 1,4-Dimethyl-1H-indazole-5-boronic acid , designed for researchers and drug discovery professionals.

CAS: 1310405-36-7 | Core Application: Kinase Inhibitor Motif Synthesis

Part 1: Executive Summary

This compound is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. Unlike common phenylboronic acids, this scaffold incorporates the indazole moiety—a privileged structure in medicinal chemistry known for mimicking the purine ring of ATP in kinase active sites.

This guide provides a comprehensive analysis of the compound's procurement landscape, physicochemical properties, and specific utility in palladium-catalyzed cross-coupling reactions, grounded in recent patent literature and synthetic methodology.

Part 2: Chemical Profile & Specifications

Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid |

| CAS Number | 1310405-36-7 |

| Molecular Formula | C₉H₁₁BN₂O₂ |

| Molecular Weight | 190.01 g/mol |

| SMILES | OB(O)c1ccc2c(c1C)n(C)nc2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid moiety) |

Structural Significance

The 1,4-dimethyl substitution pattern is critical. The C4-methyl group provides steric bulk that can induce atropisomerism or lock conformation in the binding pocket of target proteins (e.g., BRD4, JAK kinases), while the N1-methyl group prevents tautomerization, ensuring a defined hydrogen bond acceptor/donor profile.

Part 3: Market Landscape: Suppliers & Procurement

Supply Chain Status

This compound is classified as a Specialty Building Block . It is not a commodity chemical and is typically manufactured on-demand or held in small stock by specialized heterocyclic chemistry vendors.

Verified Suppliers & Pricing Tiers

Note: Prices are volatile and depend on batch purity and synthesis scale. "POA" = Price on Application.

| Supplier | Catalog Grade | Pack Size | Estimated Price Range | Availability |

| BLD Pharm | >97% HPLC | 1g, 5g | High ($300 - $600/g) | Stock/Lead time |

| SynQuest Labs | 95%+ | Custom | POA | Inquire |

| Indofine Chemical | Research | Custom | POA | Inquire |

| Smolecule | >95% | 100mg - 1g | Medium-High | Stock |

Procurement Strategy: Due to the high cost of the 1,4-dimethyl variant compared to the 1-methyl analog, researchers should:

-

Verify Regioisomer Purity: Ensure the vendor explicitly guarantees the 1,4-dimethyl isomer. Contamination with 1,6-dimethyl or 1,3-dimethyl isomers is a common synthetic artifact.

-

Request 1H NMR: Before bulk purchase, request a lot-specific NMR to confirm the position of the C-methyl group (typically a singlet around

2.5-2.8 ppm distinct from the N-methyl).

Part 4: Synthetic Utility & Applications[1][2][3][4]

Core Reaction: Suzuki-Miyaura Coupling

The primary utility of this boronic acid is in Suzuki-Miyaura cross-coupling to form biaryl motifs. The indazole nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst.[1] Therefore, phosphine-ligated systems (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are recommended over ligand-free conditions.

Case Study: Tetrahydropyrazole Pyrimidine Synthesis

In patent literature (e.g., ES2709119T3 ), this boronic acid is coupled with halogenated heterocycles to generate potent kinase inhibitors. The steric hindrance of the C4-methyl group requires elevated temperatures and robust catalytic systems.

Mechanism of Action (Suzuki Coupling)

The following diagram illustrates the catalytic cycle adapted for this sterically demanding, nitrogen-rich substrate.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound. Note the activation requirement by base to facilitate transmetallation of the sterically hindered indazole.

Part 5: Experimental Protocol

Protocol: Pd(dppf)Cl₂-Mediated Coupling

Standardized procedure for coupling this compound with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Note: The C4-methyl group may slow down the reaction; if incomplete after 12h, increase temp to 110°C or switch to XPhos Pd G2 .

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Synthesis of the Building Block (Retrosynthesis)

If the commercial supply is unavailable, the compound can be synthesized via the following route:

Figure 2: General retrosynthetic pathway. Regioselective methylation at N1 (vs N2) is the critical quality attribute to control during synthesis.

Part 6: Handling, Stability & Storage

-

Storage: Store at 2–8°C (refrigerated). Boronic acids are prone to dehydration to form cyclic boroxines (trimers). This is reversible upon hydrolysis but can complicate stoichiometry calculations.

-

Handling: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong oxidizers.

References

-

Smolecule. (2023).[1] this compound Product Profile & Applications. Retrieved from

-

BLD Pharm. (2024). Product Catalog: 1,4-Dimethyl-1H-indazol-5-yl-5-boronic acid (CAS 1310405-36-7).[1][4][5] Retrieved from

-

Google Patents. (2019). Tetrahydropyrazole pyrimidine compounds (Patent ES2709119T3). Retrieved from

-

SynQuest Laboratories. (2024). Safety Data Sheet & Pricing: CAS 1310405-36-7. Retrieved from

Sources

- 1. Buy this compound | 1262512-81-1; 1310405-36-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. 1310405-36-7|1,4-Dimethyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 1310405-36-7 | INDOFINE Chemical Company [indofinechemical.com]

Introduction: The Critical Role of Solubility in Harnessing the Potential of Boronic Acids

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-indazole-5-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatile reactivity in transformations like the Suzuki-Miyaura cross-coupling reaction.[1] this compound is a key building block in the synthesis of complex pharmaceutical agents, particularly in the development of anti-cancer drugs.[2] The indazole core is a significant pharmacophore, and the boronic acid moiety allows for crucial interactions with biological targets.[2]

However, the successful application of this compound in any synthetic or formulation setting is fundamentally governed by its solubility in organic solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a prerequisite for optimizing reaction kinetics, designing efficient purification strategies, and developing viable drug delivery systems. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, offers a framework for predicting its behavior in various organic solvents, and presents a detailed protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, several key features determine its solubility characteristics:

-

The Indazole Ring: The bicyclic aromatic indazole system is relatively nonpolar, which contributes to its solubility in less polar organic solvents.[3]

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic enhances solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less soluble.[4][5]

-

The Two Methyl Groups (-CH₃): The methyl groups at the 1 and 4 positions are nonpolar and increase the lipophilicity of the molecule. This can enhance solubility in nonpolar organic solvents and potentially decrease solubility in highly polar, aqueous environments.

Based on these structural features, a nuanced solubility profile can be anticipated. The presence of both polar and nonpolar moieties suggests that this compound will exhibit moderate solubility in a range of organic solvents.

Anticipated Solubility Profile

While specific experimental data for the solubility of this compound is not extensively published, we can infer its likely behavior based on the known solubility of analogous compounds like phenylboronic acid.[4][6] Phenylboronic acid is generally soluble in most polar organic solvents.[6] The addition of the dimethyl-indazole scaffold is expected to increase its solubility in moderately polar to nonpolar solvents compared to simpler arylboronic acids.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Anticipated Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can accept hydrogen bonds from the boronic acid group, and their moderate polarity is compatible with the indazole ring. Phenylboronic acid shows high solubility in ethers.[4][6] |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are polar aprotic solvents that can accept hydrogen bonds. Phenylboronic acid exhibits high solubility in ketones.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid group. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can solvate the aromatic portion of the molecule well. Phenylboronic acid has moderate solubility in chloroform.[4] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | The nonpolar aromatic ring of the solvent can interact favorably with the indazole system, but the polar boronic acid group will limit solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbons.[4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of compounds, including those with hydrogen bonding capabilities. |

Experimental Protocol for Solubility Determination: A Gravimetric Approach

Given the absence of readily available solubility data, an experimental determination is crucial. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials with screw caps

-

Spatula

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed vials for solvent evaporation

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label scintillation vials for each solvent to be tested.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is achieved and solid remains after equilibration. A visual excess is sufficient.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial containing the solid compound.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe. This is a critical step to remove any undissolved solid particles.

-

Dispense the filtered solution into a pre-weighed, labeled vial.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator or a rotary evaporator.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.

-

Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

-

Causality and Self-Validation:

-

Why an excess of solid? To ensure the solution is saturated, which is the definition of equilibrium solubility.

-

Why a long equilibration time? To ensure that the dissolution process has reached a true equilibrium state.

-

Why filtration? To guarantee that only the dissolved solid is being measured, preventing artificially high results from suspended particles.

-

Why pre-weighed vials? To accurately determine the mass of the dissolved solid after solvent evaporation.

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications and Challenges

A clear understanding of the solubility of this compound is paramount for its effective use:

-

Reaction Chemistry: In Suzuki-Miyaura coupling reactions, the solubility of the boronic acid in the reaction solvent directly impacts reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures and incomplete conversions.

-

Purification: Solubility data is essential for developing effective crystallization procedures. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of bioavailability and the feasibility of developing a stable dosage form.

A Note on Boroxine Formation:

A significant challenge when working with boronic acids is their tendency to form trimeric anhydrides called boroxines through the loss of water. This process is often reversible but can be influenced by the solvent and temperature. Boroxines typically have different solubility profiles than the parent boronic acid, which can lead to inconsistencies in experimental results. It is advisable to use anhydrous solvents when possible and to be aware of this potential equilibrium.

Sources

Technical Whitepaper: Comparative Analysis of 1,4-Dimethylindazole-5-Boronic Acid and Pinacol Esters

[1]

Executive Summary

In the high-stakes environment of drug discovery, the selection between a free boronic acid and its pinacol ester (Bpin) counterpart is rarely a trivial logistical choice; it is a strategic decision that dictates synthetic efficiency, purity profiles, and scalability.

For the specific scaffold 1,4-dimethylindazole-5-boronic acid , this decision is complicated by a critical structural feature: the C4-methyl group .[1] Located ortho to the boron center at C5, this methyl group exerts significant steric pressure, altering the standard reactivity/stability trade-off. This whitepaper analyzes the physicochemical and mechanistic divergences between the free acid and the pinacol ester, providing evidence-based protocols to maximize yield in Suzuki-Miyaura cross-couplings.[1]

Part 1: Structural & Physicochemical Properties[1]

The Ortho-Effect: Steric Hindrance at C5

The defining feature of this specific indazole is the 1,4-dimethyl substitution pattern.[1] While the N1-methyl is distal, the C4-methyl is proximal to the reaction center.[1]

-

Free Acid (1,4-dimethylindazole-5-boronic acid): The hydroxyl groups are small (

Å), allowing the boron center to adopt the necessary planar conformation for transmetallation with relative ease, despite the ortho-methyl.[1] -

Pinacol Ester (Bpin): The pinacol ring adds substantial bulk.[1] The C4-methyl group creates a "picket fence" effect, sterically impeding the approach of the palladium-oxo complex during the transmetallation step.[1] This often renders the Bpin derivative significantly more sluggish than the free acid in direct couplings.

Solubility and Speciation

| Property | Free Boronic Acid | Pinacol Ester (Bpin) |

| Solubility (Organic) | Poor in non-polar solvents (Hexane, Toluene).[1] Soluble in DMF, DMSO, MeOH. | Excellent in most organics (DCM, THF, Toluene, EtOAc). |

| Solubility (Aqueous) | Moderate (pH dependent).[1] Forms boronate anions at basic pH.[1] | Insoluble (unless hydrolyzed).[1] |

| State | Solid (often exists as a trimeric boroxine anhydride).[1] | Solid or viscous oil (monomeric).[1] |

| Atom Economy | High (Molecular Weight ~190 g/mol ).[1] | Lower (Molecular Weight ~272 g/mol ).[1] |

Expert Insight: The "free acid" you buy is rarely pure monomeric acid. It exists in a dynamic equilibrium with its trimeric boroxine form.[1] This dehydration is reversible but can complicate stoichiometry calculations.[1] The pinacol ester is strictly monomeric, allowing for precise molar equivalents.

Part 2: Reactivity & Synthetic Utility[1][2][3]

The Transmetallation Bottleneck

In Suzuki-Miyaura coupling, the rate-determining step for hindered substrates is often transmetallation .[1]

-

Pathway A (Boronic Acid): The base (e.g.,

) coordinates to the boron to form a boronate species -

Pathway B (Pinacol Ester): The Bpin is Lewis-acid deficient due to oxygen donation.[1] To react, it typically must either:

-

Hydrolyze first: Convert to the free acid in situ (requires water and base).

-

Direct Transmetallation: React directly via a slower oxo-palladium pathway.[1]

-

Critical Finding: For 1,4-dimethylindazole-5-Bpin, the direct transmetallation pathway is often kinetically incompetent due to the C4-methyl steric clash.[1] Successful coupling of the ester almost invariably proceeds via in situ hydrolysis.

Protodeboronation Risks

Heteroaryl boronic acids are prone to protodeboronation (replacement of

-

Mechanism: Facilitated by basic conditions and high temperatures.

-

Indazole Specifics: The C5 position is electronically distinct from the highly unstable C3 position. However, prolonged heating of the free acid in aqueous base can still lead to significant 1,4-dimethylindazole byproduct formation.

-

Advantage Bpin: The ester acts as a "slow-release" capsule.[1] Because the concentration of the free boronate species is kept low (limited by the hydrolysis rate), the rate of the productive coupling often outcompetes the second-order decomposition pathways.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent activation pathways and the "Slow-Release" mechanism that justifies using the Bpin ester despite its lower intrinsic reactivity.

Figure 1: Mechanistic pathways showing the "Slow Release" advantage of Bpin esters in mitigating protodeboronation.

Part 4: Practical Protocols & Decision Matrix

Decision Matrix: Acid vs. Ester[4]

| Scenario | Recommended Reagent | Rationale |

| Rapid SAR / Small Scale | Free Acid | Faster reaction; no need for hydrolysis optimization; easy to remove excess by aqueous wash.[1] |

| Process / Scale-Up (>10g) | Pinacol Ester | Superior stability; consistent stoichiometry; safer to handle (less dust); purifiable on silica.[1] |

| Difficult Coupling (Steric) | Free Acid | The C4-methyl steric clash makes the Bpin extremely slow.[1] Use the acid to force the reaction. |

| Unstable Partner | Pinacol Ester | Use "Slow Release" conditions to keep active species concentration low.[1] |

Purification Protocol (Pinacol Ester)

Unlike the free acid, the 1,4-dimethylindazole-5-Bpin is compatible with silica gel chromatography, provided the silica is neutralized.[1]

-

Column Pre-treatment: Slurry silica in Hexane containing 1%

to neutralize acidic sites that catalyze hydrolysis.[1] -

Elution: Use a gradient of Hexane/EtOAc (0-30%). The Bpin ester typically elutes earlier than the corresponding free acid or protodeboronated byproduct.

-

Storage: Store under Argon at 4°C. Stable for months.

Experimental Protocol: Optimized Coupling for C4-Methyl Indazoles

For difficult couplings where the Bpin ester is too slow.

-

Reagents:

-

Solvent System: 1,4-Dioxane : Water (4:1).[1] Water is strictly required for the boronic acid pathway.

-

Procedure:

References

-

Kinetic Analysis of Suzuki-Miyaura Transmetallation Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [1]

-

Protodeboronation Mechanisms in Heteroaromatics Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. [1][2][3]

-

Stability of Boronic Esters on Silica Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [1]

-

Indazole Boronic Acid Properties & CAS Data 1,4-Dimethyl-1H-indazole-5-boronic acid (CAS 1310405-36-7). [1]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1,4-Dimethyl-1H-indazole-5-boronic acid

This Application Note is designed for researchers handling 1,4-Dimethyl-1H-indazole-5-boronic acid , a substrate presenting a specific "Double Trouble" challenge in medicinal chemistry: steric hindrance (C4-methyl) combined with protodeboronation sensitivity (electron-rich heteroaromatic).

The following protocols are engineered to overcome the "Steric Wall" at the transmetallation step while mitigating hydrolytic decomposition.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The target molecule, This compound , is not a standard coupling partner. It possesses two critical structural features that dictate reaction failure in standard catalytic cycles (e.g., Pd(PPh3)4/Na2CO3):

-

The "Steric Wall" (C4-Methyl): The methyl group at position 4 is ortho to the boronic acid at position 5. This creates significant steric bulk around the boron center, drastically retarding the transmetallation step. Standard phosphine ligands (PPh3) are often too bulky to accommodate this crowded transition state effectively without highly active Pd species.

-

Protodeboronation Liability: Indazoles are electron-rich. The C5 position is electronically activated, making the C-B bond prone to hydrolysis (protodeboronation), especially under aqueous basic conditions and high temperatures.

The Conflict: To overcome the steric wall, one typically increases temperature. However, increasing temperature accelerates protodeboronation.[1] Success requires a catalyst system that accelerates transmetallation faster than the rate of deboronation.

Catalyst Selection Strategy

-

Baseline Failure: Tetrakis(triphenylphosphine)palladium(0) is typically insufficient due to slow oxidative addition and sluggish transmetallation.

-

Recommended Systems:

-

System A (Robust/Standard): Pd(dppf)Cl2·DCM . The bidentate ferrocenyl ligand creates a large bite angle, facilitating the coupling of hindered substrates better than monodentate PPh3.

-

System B (High Performance): XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts generate monoligated Pd(0) species. The bulky biaryl ligands (XPhos/SPhos) are electron-rich (facilitating oxidative addition) and spatially designed to "reach around" steric bulk during transmetallation.

-

Part 2: Experimental Protocols

General Procedure A: The "Gold Standard" (Buchwald Precatalysts)

Recommended for valuable substrates or when the coupling partner is also hindered (e.g., ortho-substituted aryl halides).

Reagents:

-

Substrate: this compound (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 228 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and K3PO4 (2.0 mmol, 424 mg).

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Note: Do not exceed 100°C unless necessary; higher temps favor deboronation.

-

-

Monitoring: Check via LCMS at 1 hour. If conversion is <50%, add an additional 1 mol% catalyst. Most reactions complete within 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

General Procedure B: The "Workhorse" (Cost-Effective)

Recommended for initial screening or large-scale batches where cost is a factor.

Reagents:

Protocol Adjustments:

-

Temperature: Requires higher heat (90-100°C ) to drive the reaction against the steric barrier.

-

Solvent: DMF helps solubilize the polar indazole boronic acid but makes workup slightly more tedious (requires thorough water washes).

Data Summary Table

| Variable | Condition A (High Performance) | Condition B (Standard) | Rationale |

| Catalyst | XPhos Pd G3 | Pd(dppf)Cl2·DCM | XPhos accommodates steric bulk best. |

| Ligand Class | Dialkylbiaryl phosphine | Bidentate ferrocenyl | Electron-rich ligands speed up ox. addition. |

| Base | K3PO4 (Tribasic Potassium Phosphate) | Cs2CO3 (Cesium Carbonate) | K3PO4 is milder, reducing deboronation risk. |

| Solvent | Dioxane/H2O (4:1) | DMF/H2O (9:1) | Aqueous component is essential for the base mechanism. |

| Temp | 80°C | 100°C | Lower temp in A preserves the boronic acid. |

Part 3: Visualization & Logic

Reaction Workflow & Decision Tree

The following diagram illustrates the logical flow for executing this reaction, including decision points for troubleshooting low yields.

Caption: Decision tree for optimizing the coupling of sterically hindered indazole boronic acids.

Catalytic Cycle: The Steric Bottleneck

This diagram highlights where the C4-methyl group causes issues (Transmetallation) and how the specific reagents address it.

Caption: The catalytic cycle emphasizing the transmetallation step, which is the kinetic bottleneck for 4-substituted indazole-5-boronic acids.

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Protodeboronation (Major Risk):

-

Homocoupling of Aryl Halide:

-

"Stalled" Reaction:

Safety (MSDS Highlights)

-

This compound: Treat as a potential skin/eye irritant. Boronic acids can be bioactive; handle in a fume hood.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

-

1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59.

-

Cox, P. A., et al. (2017).[10] Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.[10] ACS Medicinal Chemistry Letters, 8(12), 1264–1268.[10]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 8. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1,4-Dimethyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Modern Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their prevalence in pharmaceuticals, from anticancer to anti-inflammatory drugs, underscores the critical need for efficient and versatile synthetic methodologies to access novel analogs.[2][3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted strategy for the formation of carbon-carbon (C-C) bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6][7][8][9] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of generally non-toxic and stable organoboron reagents.[10]

This guide provides a detailed exploration of the palladium-catalyzed Suzuki-Miyaura coupling of 1,4-Dimethyl-1H-indazole-5-boronic acid, a key building block for the synthesis of a diverse array of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of catalysts, ligands, and bases, and provide detailed experimental protocols and troubleshooting strategies.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a palladium(II) intermediate.[5][6][7] The reactivity of the organic halide in this step generally follows the order: I > Br > OTf >> Cl.[11]

-

Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 1,4-dimethyl-1H-indazolyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][12] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[8]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new C-C bond in the desired product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is crucial for achieving high yields and reaction rates. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, pre-formed palladium(0) complexes such as Pd(PPh₃)₄ are often more reliable.[10][13] Modern precatalyst systems, like those developed by Buchwald, are designed for enhanced stability and activity, particularly with challenging substrates.[13]

Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[14][15] The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps.[14][16] For the coupling of heteroaromatic boronic acids, electron-rich and sterically bulky phosphine ligands are often preferred as they can promote the coupling of less reactive aryl chlorides.[14][17][18]

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | A classic, versatile catalyst.[5] |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-3 | Highly active for challenging substrates.[10] |

| PdCl₂(dppf) | dppf | 1-5 | Effective for a broad range of substrates.[19] |

| PEPPSI™-IPr | NHC Ligand | 1-3 | Air and moisture stable precatalyst.[6] |

Base and Solvent Selection

The base is essential for the transmetalation step, activating the boronic acid.[12] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[12] The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.[12] For substrates sensitive to hydrolysis, anhydrous conditions with bases like K₃PO₄ may be beneficial.[20]

The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base.[8] Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[8][20] It is crucial to use degassed solvents to prevent the oxidation of the palladium(0) catalyst and phosphine ligands.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be required for different substrates.

Materials

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure

-

To a reaction vessel, add this compound, the aryl bromide, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5][21]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 10. jmcct.com [jmcct.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 16. theses.enscm.fr [theses.enscm.fr]

- 17. semanticscholar.org [semanticscholar.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of kinase inhibitors using 1,4-Dimethyl-1H-indazole-5-boronic acid

An Application Guide to the Synthesis of Indazole-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling using 1,4-Dimethyl-1H-indazole-5-boronic acid

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic strategy.[1] Kinases, by regulating a vast array of cellular processes, are central to signal transduction pathways that govern cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of numerous cancers, making them prime targets for small-molecule drug development.[2]

Within the medicinal chemist's arsenal, the indazole core is recognized as a "privileged scaffold."[3] This designation stems from its remarkable ability to bind with high affinity to multiple biological targets, particularly the ATP-binding pocket of various kinases.[4][5][6] The indazole ring system adeptly mimics the adenine moiety of ATP, forming critical hydrogen bond interactions with the conserved "hinge region" of the kinase domain.[3][7] This foundational interaction provides a stable anchor, from which synthetic modifications can be made to optimize potency, selectivity, and pharmacokinetic properties. Several commercially available anticancer drugs, including axitinib and pazopanib, feature an indazole core, underscoring its clinical significance.[4][6]

The construction of these complex molecules frequently relies on robust and versatile chemical reactions. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as an indispensable tool for forming carbon-carbon bonds between aromatic systems.[8][9][10] Its tolerance of diverse functional groups and mild reaction conditions make it exceptionally well-suited for the late-stage functionalization of heterocyclic cores in drug discovery.[2][7]

This guide provides a detailed protocol for the synthesis of a model kinase inhibitor scaffold, coupling the key building block This compound with a representative heterocyclic halide. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a step-by-step experimental procedure, and discuss the biological context of the resulting molecular architecture, with a focus on Polo-like Kinase 4 (PLK4) as a relevant therapeutic target.

The Key Reagent: this compound

The choice of this compound as a building block is strategic. The indazole core provides the essential hinge-binding motif. The methyl group at the N1 position blocks the acidic N-H proton, which can sometimes interfere with palladium-catalyzed reactions or present an undesirable metabolic liability.[11] The methyl group at the C4 position provides an additional vector for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to enhance target engagement and selectivity. The boronic acid at the C5 position is the reactive handle for the Suzuki-Miyaura coupling, enabling its linkage to other fragments of the target inhibitor.

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that joins an organoboron compound (like our indazole-boronic acid) with an organohalide.[8][9] Understanding its catalytic cycle is crucial for troubleshooting and optimizing the reaction.

The generally accepted mechanism involves three primary steps:[8][10][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-pyrimidine), forming a Pd(II) complex. This is often the rate-determining step.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Indazole-Pyridine Inhibitor Core

This protocol describes the synthesis of 5-(pyridin-2-yl)-1,4-dimethyl-1H-indazole as a representative example. This scaffold is common in kinase inhibitors.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Purpose |

| This compound | C₉H₁₁BN₂O₂ | 190.01 | Commercial | Nucleophile |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | Commercial | Electrophile |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Commercial | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | Base |

| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | Commercial | Solvent |

| Deionized Water | H₂O | 18.02 | Lab Supply | Co-solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | Extraction Solvent |

| Brine (Saturated NaCl solution) | NaCl(aq) | N/A | Lab Prepared | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial | Drying Agent |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Commercial | Stationary Phase for Chromatography |

| Hexanes / Ethyl Acetate | N/A | N/A | Commercial | Mobile Phase for Chromatography |

Step-by-Step Methodology

Caption: General workflow for the synthesis of indazole-based kinase inhibitors.

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 190 mg, 1.0 mmol), 2-bromopyridine (1.1 eq, 174 mg, 1.1 mmol), and potassium carbonate (3.0 eq, 415 mg, 3.0 mmol).

-

Rationale: Using a slight excess of the more volatile or potentially reactive aryl halide can help drive the reaction to completion. A strong inorganic base is required to facilitate the transmetalation step.[9][13]

-

Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

2. Catalyst and Solvent Addition:

-

While maintaining a positive pressure of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol).

-

Rationale: 5 mol% is a typical catalyst loading for Suzuki couplings. Higher loadings may be needed for less reactive substrates, but can lead to more side products and purification challenges.

-

Using syringes, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL). The mixture should be degassed by bubbling argon through it for another 10 minutes.

-

Rationale: A mixture of an organic solvent and water is common for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[13]

3. Reaction Execution and Monitoring:

-

Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 1-2 hours. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product should be more non-polar than the boronic acid starting material.

-

The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (the boronic acid).

4. Aqueous Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Rationale: The workup procedure removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break any emulsions and remove residual water from the organic phase.

5. Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Rationale: Chromatography is necessary to separate the desired product from the catalyst residues, any unreacted starting material, and potential side products like homocoupled species.

-

A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

6. Characterization:

-

The identity and purity of the final compound, 5-(pyridin-2-yl)-1,4-dimethyl-1H-indazole, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

Application in Kinase Inhibitor Design: Targeting PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a critical process for ensuring proper cell division.[3][14] Overexpression of PLK4 is a common feature in many cancers and is associated with centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[3][15] Consequently, the inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology.[14][15][16]

Indazole-based compounds have been successfully developed as potent inhibitors of PLK4.[15][16] The synthesized indazole-pyridine core can serve as a foundational scaffold for such inhibitors. The indazole moiety interacts with the kinase hinge region, while the pyridine group can be further functionalized to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of complex biaryl compounds that form the core of many modern kinase inhibitors. By using versatile building blocks like This compound , medicinal chemists can efficiently generate libraries of novel compounds for drug discovery programs. The detailed protocol provided here serves as a practical guide for researchers, offering not just the steps for synthesis but also the underlying chemical principles and the biological relevance of the target molecules. This integrated approach, combining synthetic chemistry with an understanding of the biological target, is essential for the successful development of the next generation of targeted cancer therapies.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. RSC Advances.

- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-ind - Benchchem. BenchChem.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. RSC Publishing.

- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest. ProQuest.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate. ResearchGate.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - ACS Publications. ACS Publications.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC. PMC.

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shokat Lab - UCSF. UCSF.